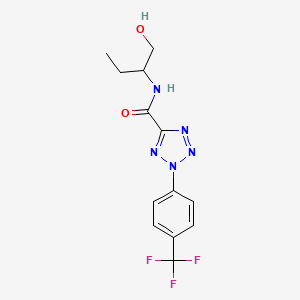

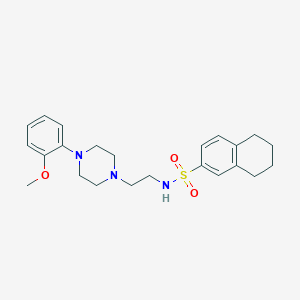

![molecular formula C15H9FN4O3S B2743142 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide CAS No. 391226-86-1](/img/structure/B2743142.png)

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “(2S)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(4-nitrophenyl)carbonyl]pyrrolidine-2-carboxamide”, has been analyzed . The structure contains a total of 50 bonds, including 34 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 4 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), 1 nitro group (aromatic), and 1 Pyrrolidine .Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound has shown promise as an anti-breast cancer agent. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests potential therapeutic applications in breast cancer treatment .

Medicinal Chemistry and Drug Design

Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and binding affinity. The C-F bond provides greater stability than the C-H bond, making fluorine substitution valuable for drug development. Researchers may explore modifications of this compound to optimize its pharmacological properties .

Antimicrobial Properties

Pyrazoles and their derivatives play a crucial role in antimicrobial activities. While specific studies on this compound are limited, its pyrazole moiety suggests potential antimicrobial effects. Researchers could investigate its activity against bacterial and fungal pathogens .

Anti-Inflammatory and Antioxidant Effects

Pyrazole derivatives are known for their anti-inflammatory and antioxidant properties. Although direct evidence for this compound is lacking, its structural features align with these biological functions. Further studies could explore its potential in managing inflammation and oxidative stress .

Cytotoxicity and Anti-Tumor Potential

Given the compound’s pyrazole scaffold, it may exhibit cytotoxic effects. Researchers could assess its impact on tumor cell lines beyond breast cancer. Investigating its cytotoxicity profile and potential mechanisms of action would be valuable .

Other Biological Activities

While not directly studied, pyrazoles often display diverse functions. These include analgesic properties, anti-tuberculosis effects, and even anti-HIV activity in some derivatives. Researchers might explore these additional aspects to uncover novel applications .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide may also interact with various biological targets.

Mode of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication . This suggests that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication . This suggests that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide might affect similar pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been found to pass the lipinski rule of five, suggesting good bioavailability .

Result of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide might have similar effects.

properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4O3S/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJIYVORIOEUPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

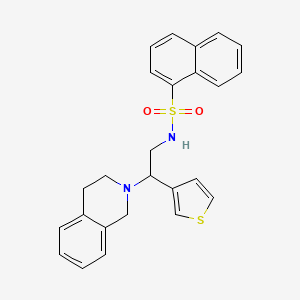

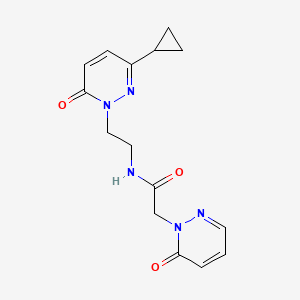

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2743060.png)

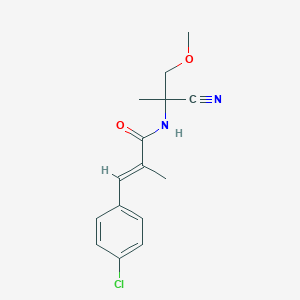

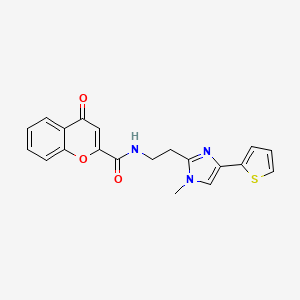

![N-Methyl-N-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2743065.png)

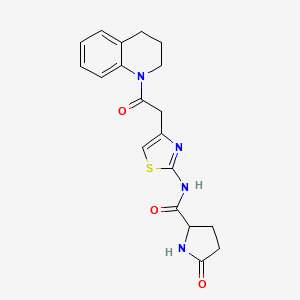

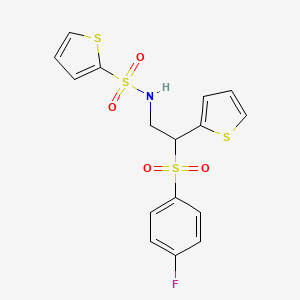

![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)

![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)

![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)